![molecular formula C12H22O B14392031 3-(2,4-Dimethylpentan-2-yl)cyclopentan-1-one CAS No. 88438-12-4](/img/structure/B14392031.png)
3-(2,4-Dimethylpentan-2-yl)cyclopentan-1-one
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Overview
Description
3-(2,4-Dimethylpentan-2-yl)cyclopentan-1-one is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring substituted with a 2,4-dimethylpentan-2-yl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpentan-2-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2,4-dimethylpentan-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylpentan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
3-(2,4-Dimethylpentan-2-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylpentan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to various biochemical transformations. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog with a similar cyclopentane ring structure.
2,4-Dimethylpentan-2-yl bromide: A precursor used in the synthesis of the target compound.
Cyclohexanone: Another cyclic ketone with a six-membered ring.
Uniqueness
3-(2,4-Dimethylpentan-2-yl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
88438-12-4 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-(2,4-dimethylpentan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C12H22O/c1-9(2)8-12(3,4)10-5-6-11(13)7-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
PPVJTOGIKSFBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C1CCC(=O)C1 |
Origin of Product |
United States |
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